3-(1H-1,2,3-benzotriazol-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex heterocyclic compound that combines the structural features of benzotriazole and benzothiolo pyrimidine
Scientific Research Applications
4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells
Mechanism of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Heterocyclic compounds like pyrimidines offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Comprehensive research on diverse therapeutic potentials of heterocycles compounds has confirmed their immense significance in the pathophysiology of diseases . This suggests that there is potential for future research and development in this area.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzotriazole and benzothiolo derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds like 1H-1,2,3-benzotriazole share similar structural features and are used in similar applications.
Benzothiazole Derivatives: These compounds also exhibit significant biological and industrial applications.
Uniqueness
4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is unique due to its combined structural features of benzotriazole and benzothiolo pyrimidine, which confer distinct chemical properties and a broad spectrum of applications in various fields .
Properties
IUPAC Name |
4-(benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S/c1-10-18-16(22-13-8-4-3-7-12(13)20-21-22)15-11-6-2-5-9-14(11)23-17(15)19-10/h3-4,7-8H,2,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJFTPMVNFIJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.